(E)-Ethyl 4-oxopent-2-enoate
Overview
Description
“(E)-Ethyl 4-oxopent-2-enoate” is a chemical compound with the molecular formula C7H10O3 . It has an average mass of 142.152 Da and a monoisotopic mass of 142.062988 Da . It is also known by other names such as Ethyl (2E)-4-oxo-2-pentenoate, Ethyl (2E)-4-oxopent-2-enoate, and Ethyl- (2E)-4-oxo-2-pentenoat .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C7H10O3/c1-3-10-7(9)5-4-6(2)8/h4-5H,3H2,1-2H3/b5-4+ .Physical and Chemical Properties Analysis
“this compound” has a density of 1.0±0.1 g/cm3, a boiling point of 220.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.7±3.0 kJ/mol and a flash point of 89.5±22.7 °C . The index of refraction is 1.439, and it has a molar refractivity of 36.3±0.3 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Photochemical Synthesis in Pyrethroid Components
(E)-Ethyl 4-oxopent-2-enoate has been used in the photochemical synthesis of potential pyrethroid components. This process involves the photochemical reactions of oxime acetates of ethyl 4,4-dimethyl-5-oxopent-2-enoate and related compounds. These reactions are significant in the synthesis of cyclopropane derivatives, essential in developing pyrethroids, a class of synthetic chemical insecticides (Armesto, Gallego, & Horspool, 1990).
Enantioselective Hydrogenation
Another notable application is in the enantioselective hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate, leading to the production of ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess (ee). This process is crucial for developing chiral intermediates used in the synthesis of various organic compounds (Meng, Zhu, & Zhang, 2008).
Chemoenzymatic Synthesis of γ-Butyrolactones
In chemoenzymatic synthesis, this compound is used to produce enantio- and diastereomerically pure γ-butyrolactones. This synthesis employs a one-pot, two-enzyme cascade, showcasing the compound's versatility in enzymatic reactions for producing complex organic molecules (Korpak & Pietruszka, 2011).
Conversion to Alkadienoate Esters
Ethyl (E)-2-phenylsulfinyl-2-alkenoates, derived from this compound, have been investigated for their thermal reaction properties. These esters undergo significant transformation under pyrolysis to form ethyl (2E,4E)-2,4-alkadienoates, which are valuable in various synthetic chemistry applications (Tanikaga, Nozaki, Nishida, & Kaji, 1984).
Synthesis of Naphthoates and Unsaturated Esters
Ethyl 2-diazo-3-oxopent-4-enoates, closely related to this compound, have been used in the Rhodium(II) acetate-catalyzed synthesis of 4-aryl-2-hydroxy-naphthoates and β,γ-unsaturated esters. These products have significant implications in organic and medicinal chemistry (Taylor & Davies, 1983).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can interact with their targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity .
Biochemical Pathways
(E)-Ethyl 4-oxopent-2-enoate may be involved in various biochemical pathways. For instance, racemases and epimerases, which catalyze changes in the stereochemical configurations of chiral centers, are known to interact with similar compounds . These enzymes occupy pivotal positions within metabolic pathways and are important drug targets .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The compound may induce changes in cellular processes and molecular structures, depending on its targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
ethyl (E)-4-oxopent-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-10-7(9)5-4-6(2)8/h4-5H,3H2,1-2H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYESNZCDHSIFDI-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307080 | |
Record name | Ethyl (2E)-4-oxo-2-pentenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10150-93-3, 6742-53-6 | |
Record name | Ethyl (2E)-4-oxo-2-pentenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10150-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylacetylacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006742536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2E)-4-oxo-2-pentenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pentenoic acid, 4-oxo-, ethyl ester, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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